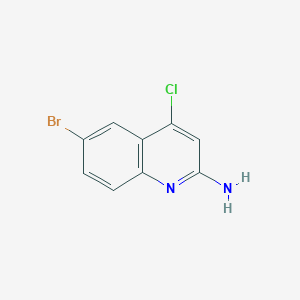

6-Bromo-4-chloroquinolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Bromo-4-chloroquinolin-2-amine” is a chemical compound with the CAS Number: 1574562-56-3 . It has a molecular weight of 257.52 . The IUPAC name for this compound is 6-bromo-4-chloroquinolin-2-amine . It is typically stored at room temperature and comes in a powder form .

Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-4-chloroquinolin-2-amine” are not detailed in the search results, quinoline derivatives are known to exhibit important biological activities . They are used extensively in the treatment of various conditions, including urinary tract infections, respiratory infections, and bone joint infections .Applications De Recherche Scientifique

Biochemical Properties and Therapeutic Applications

6-Bromo-4-chloroquinolin-2-amine, as a derivative of chloroquine, exhibits significant biochemical properties that have led to its exploration in various therapeutic applications. Although not specifically mentioned in the literature, its structural similarity to chloroquine and its derivatives suggests potential biological activities. Chloroquine has been well-known for its antimalarial effects but has also been repurposed for managing various infectious and noninfectious diseases due to its interesting biochemical properties. These properties have inspired the study and patenting of several novel compounds and compositions based on its scaffold, indicating the potential for similar research and application for 6-Bromo-4-chloroquinolin-2-amine derivatives (Njaria, Okombo, Njuguna, & Chibale, 2015).

Role in Cancer Therapy

The structural analogs of chloroquine, which 6-Bromo-4-chloroquinolin-2-amine may resemble, are being explored for their potential in cancer therapy. Chloroquine and its derivatives have been identified for their potential to act synergistically in anticancer combination chemotherapy, suggesting that derivatives like 6-Bromo-4-chloroquinolin-2-amine may also possess such properties. The linkage of the mode of action of these compounds with signaling pathways that drive cancer cell proliferation is a critical area of research, presenting a potential application of 6-Bromo-4-chloroquinolin-2-amine in cancer therapy (Njaria, Okombo, Njuguna, & Chibale, 2015).

Immunomodulatory Effects

Imiquimod, a class of non-nucleoside imidazoquinolinamines, has demonstrated immunomodulatory effects through the localized induction of cytokines. This class of compounds, to which 6-Bromo-4-chloroquinolin-2-amine may be structurally related, has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities. Such compounds are considered innovative topical agents for treating various cutaneous diseases, hinting at the potential of 6-Bromo-4-chloroquinolin-2-amine in similar applications (Syed, 2001).

Antimalarial and Autoimmune Disorders Applications

Chloroquine and hydroxychloroquine, related to the 4-aminoquinoline family, have been employed against malaria and autoimmune disorders. Their immunosuppressive activity is significant in reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression. These observations underscore the therapeutic value of 4-aminoquinoline compounds and suggest that 6-Bromo-4-chloroquinolin-2-amine may have similar applications in treating autoimmune disorders and managing disease progression (Taherian, Rao, Malemud, & Askari, 2013).

Safety and Hazards

The safety information for “6-Bromo-4-chloroquinolin-2-amine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Orientations Futures

Quinoline derivatives, such as “6-Bromo-4-chloroquinolin-2-amine”, continue to be a focus in medicinal chemistry research due to their wide range of biological activities . Future research will likely continue to explore new synthesis methods and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Mécanisme D'action

Target of Action

Quinoline derivatives, to which this compound belongs, have been known to interact with a wide range of biological targets, including various enzymes and receptors

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes

Biochemical Pathways

Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action

Propriétés

IUPAC Name |

6-bromo-4-chloroquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4H,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDQDGFCCDAGLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-chloroquinolin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2469229.png)

![6-Methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2469231.png)

![2-[[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2469233.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2469239.png)

![4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2469240.png)

![3-(4-Fluorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2469249.png)